molecular formula C21H19NO2 B5695716 N-(3,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide

N-(3,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide

Cat. No. B5695716
M. Wt: 317.4 g/mol
InChI Key: VGJRAYQROSOHNX-XSFVSMFZSA-N
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Description

N-(3,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide, also known as DFP-PA-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide is not fully understood. However, studies have suggested that it induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. It has also been shown to protect neurons from oxidative stress and reduce neuroinflammation in Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell proliferation. In Alzheimer's disease and Parkinson's disease, it protects neurons from oxidative stress and reduces neuroinflammation. In plants, it enhances growth and increases crop yield.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various scientific fields. However, its limitations include its potential toxicity and limited solubility in aqueous solutions.

Future Directions

N-(3,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has several potential future directions for research. In medicine, it could be further investigated as a therapeutic agent for cancer and neurodegenerative diseases. In agriculture, it could be utilized to develop more efficient and sustainable farming practices. In material science, it could be utilized as a building block for the synthesis of novel materials with unique properties. Further studies are needed to fully understand the mechanism of action and potential applications of N-(3,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide.

Synthesis Methods

N-(3,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide can be synthesized by a multi-step process involving the reaction of 3,4-dimethylaniline with furfural to obtain 3-(2-furyl)-3,4-dimethyl-1-phenylprop-2-en-1-one. This intermediate compound is then subjected to reaction with benzaldehyde and ammonium acetate to yield N-(3,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide.

Scientific Research Applications

N-(3,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. It has also been investigated for its potential use as a therapeutic agent for Alzheimer's disease and Parkinson's disease. In agriculture, N-(3,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has been shown to enhance plant growth and increase crop yield. In material science, it has been utilized as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

(E)-N-(3,4-dimethylphenyl)-3-(furan-2-yl)-2-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c1-15-10-11-18(13-16(15)2)22-21(23)20(14-19-9-6-12-24-19)17-7-4-3-5-8-17/h3-14H,1-2H3,(H,22,23)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJRAYQROSOHNX-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=CO2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2e)-n-(3,4-Dimethylphenyl)-3-(furan-2-yl)-2-phenylprop-2-enamide

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